REACTION_CXSMILES
|
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[OH:10].S(=O)(=O)(O)O.[N+:16]([O-:19])(O)=[O:17].[C:20](OC(=O)C)(=[O:22])[CH3:21]>>[C:20]([O:10][CH:2]1[CH2:3][C:4]2[C:9](=[CH:8][CH:7]=[C:6]([N+:16]([O-:19])=[O:17])[CH:5]=2)[CH2:1]1)(=[O:22])[CH3:21]
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
C1C(CC2=CC=CC=C12)O
|
Name
|
ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
ice
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
In about 10 minutes the solid had completely dissolved
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
cooled mixture
|
Type
|
CUSTOM
|
Details
|
had reacted
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 500 ml of hexane
|
Type
|
WASH
|
Details
|
The organics were washed with saturated bicarbonate
|
Type
|
CUSTOM
|
Details
|
evaporated to 3.0 g of an oil which
|
Type
|
CUSTOM
|
Details
|
Trituration with hexane and recrystallization from the same solvent
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1CC2=CC=C(C=C2C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |